Compound Description: NAPMA is a small molecule identified as a potent inhibitor of osteoclast differentiation. It exhibits anti-osteoporotic effects by downregulating osteoclast-specific markers and attenuating bone resorption, as demonstrated in in vitro and in vivo studies [].
Compound Description: Similar to NAPMA, PPOA-N-Ac-2-Cl acts as an inhibitor of osteoclast differentiation. It effectively reduces the formation of multinucleated osteoclasts and downregulates the expression of osteoclast-specific marker genes, suggesting its potential as a therapeutic agent for bone diseases [].
Compound Description: FK960 is a promising antidementia drug candidate. It exhibits memory-enhancing effects in various animal models of amnesia, potentially through its influence on the somatostatin neuronal system [, ]. Furthermore, FK960 improves visual recognition memory in primates, specifically ameliorating deficits linked to cholinergic hypofunction []. Preclinical studies in aged rhesus macaques also demonstrate FK960's ability to improve regional cerebral blood flow and glucose metabolism in brain regions associated with cognitive function [].
Compound Description: DY-9760e, a novel calmodulin antagonist, shows promise as a therapeutic agent for stroke and ischemia-related injuries. It effectively reduces brain edema by inhibiting blood-brain barrier permeability after transient focal ischemia []. Furthermore, DY-9760e displays neuroprotective effects in gerbil models of transient forebrain ischemia, attributed to its inhibition of neuronal nitric oxide synthase []. Preclinical studies highlight its potential in treating cardiac ischemia/reperfusion injury, with observed reductions in infarct size and improved cardiac function []. In a mouse model of cardiac hypertrophy, DY-9760e effectively inhibits hypertrophy and improves cardiac function, primarily by preventing dystrophin breakdown and eNOS uncoupling [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.